BenchChemオンラインストアへようこそ!

TA Oic methyl ester

Local anti-inflammatory potency Thymic involution Serum corticosterone

TA Oic methyl ester (triamcinolone acetonide 21-oic acid methyl ester; TAme) is a synthetic glucocorticoid receptor agonist engineered as a soft-drug / antedrug. Its design intent is to achieve high local anti-inflammatory potency while undergoing rapid, predictable inactivation by plasma esterases to a carboxylic acid metabolite with negligible glucocorticoid activity.

Molecular Formula C25H31FO7
Molecular Weight 462.5 g/mol
CAS No. 53962-32-6
Cat. No. B1243819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTA Oic methyl ester
CAS53962-32-6
SynonymsTA oic methyl ester
triamcinolone acetonide 21-oic acid methyl este
Molecular FormulaC25H31FO7
Molecular Weight462.5 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)OC)C)O)F)C)C
InChIInChI=1S/C25H31FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,28H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,22-,23-,24-,25-/m0/s1
InChIKeyMDMRGBNICACKDW-SBDPADKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TA Oic Methyl Ester (CAS 53962-32-6): A Research-Grade Antedrug Glucocorticoid for Local Anti-Inflammatory Studies


TA Oic methyl ester (triamcinolone acetonide 21-oic acid methyl ester; TAme) is a synthetic glucocorticoid receptor agonist engineered as a soft-drug / antedrug. Its design intent is to achieve high local anti-inflammatory potency while undergoing rapid, predictable inactivation by plasma esterases to a carboxylic acid metabolite with negligible glucocorticoid activity [1]. This compound is primarily employed in mechanistic immunology and dermatopharmacology studies where uncoupling local efficacy from systemic hypothalamic-pituitary-adrenal (HPA) axis suppression is critical [2]. Its molecular formula is C₂₅H₃₁FO₇ (MW 462.5 g/mol) and it is typically supplied at ≥95% purity for in vivo and ex vivo research [1].

Why TA Oic Methyl Ester Cannot Be Substituted with Standard Topical Corticosteroids in Mechanistic Research


Standard potent glucocorticoids such as triamcinolone acetonide (TA), budesonide, beclomethasone dipropionate, and prednisolone inevitably produce systemic exposure and dose-limiting HPA-axis suppression when applied topically in preclinical models [1][2]. TA Oic methyl ester (TAme) is unique among this class because its C21-methyl ester renders it susceptible to rapid, one-step hydrolysis by serum esterases, converting it into an inactive 21-oic acid with very low glucocorticoid receptor affinity [1]. This pharmacokinetic gatekeeping ensures that any compound escaping the local application site is deactivated before reaching systemic circulation, a property absent from the parent compound TA and other clinical topical steroids which remain active systemically [2]. Therefore, substituting TAme with a generic corticosteroid confounds experimental interpretation by introducing unintended systemic immunosuppression and adrenal suppression.

TA Oic Methyl Ester: Quantified Differentiation Evidence vs. Comparator Corticosteroids


Equivalent Local Anti-Inflammatory Potency to Prednisolone Without Systemic Thymic or Adrenal Suppression

In a rat model of inflammation, the methyl ester of triamcinolone acetonide 21-oic acid (TAme) demonstrated local anti-inflammatory activity comparable to that of prednisolone [1]. Critically, TAme did not suppress thymic weight or reduce serum corticosterone concentrations at anti-inflammatory doses, whereas prednisolone produced significant reductions in both parameters, indicative of systemic glucocorticoid toxicity [1]. The quantification of this separation between local efficacy and systemic side-effect is the defining feature of the antedrug design principle.

Local anti-inflammatory potency Thymic involution Serum corticosterone Antedrug index

Absence of Plasma Corticosterone Suppression Versus Triamcinolone Acetonide, Budesonide, and Beclomethasone Dipropionate

Topically applied TAme had no effect on plasma B (17-desoxycortisol) levels in mice, whereas the parent compound triamcinolone acetonide (TA), budesonide, and beclomethasone dipropionate each reduced plasma B tenfold when applied at the same site [1]. This tenfold reduction by the comparators is consistent with clinically significant adrenal-pituitary suppression. The complete lack of effect with TAme confirms its rapid systemic inactivation by plasma esterases and establishes it as a genuinely locally-restricted glucocorticoid tool.

Adrenal-pituitary suppression Plasma 17-desoxycortisol Topical glucocorticoid Systemic safety

Receptor Binding Affinity Parity with Triamcinolone Acetonide, Coupled with Rapid Serum Hydrolysis

Using [³H]TAme in competitive glucocorticoid receptor binding assays on human leukemic cell and rat liver cytosol receptors, TAme bound with high affinity and exhibited a competition binding hierarchy identical to the parent compound TA: TA ≍ TAme > R5020 (synthetic progestin) ≍ aldosterone > 5α-dihydrotestosterone [1]. Simultaneous chromatographic evaluation revealed that [³H]TAme is not detectably bound by serum steroid-binding proteins and is rapidly hydrolyzed upon incubation with serum at 37 °C, yielding the 21-oic acid which has very low receptor affinity [1]. This binding-equivalence combined with hydrolytic lability distinguishes TAme from TA, which is not rapidly inactivated by serum esterases.

Glucocorticoid receptor binding Serum esterase hydrolysis Antedrug activation/deactivation Receptor affinity rank order

Strict Anatomical Confinement of Immunomodulatory Action Versus Distally-Active Comparator Topical Steroids

In a contact hypersensitivity model, topical TAme applied at the site of UV irradiation prevented local immunosuppression and preserved normal sensitization to DNCB. In contrast, when TAme was applied at a distal site, it had no effect on sensitization, confirming its action is confined to the application site [1]. Conversely, the parent compound TA, budesonide, and beclomethasone dipropionate all inhibited sensitization when applied at the distal site, demonstrating their ability to penetrate the epidermis in active form, enter the systemic circulation, and exert distal pharmacological effects [1]. This anatomical restriction is a direct consequence of the ester lability demonstrated in vitro.

Local vs. systemic immunosuppression Distal challenge response Dermal penetration barrier Anatomical restriction

Patent-Backed C21-Ester Antedrug Platform Enabling Multiple Local Treatment Formulations

The C21-methyl ester motif of TAme is part of a broader patent-protected series of 21-esters of triamcinolone acetonide designed for topical anti-inflammatory use with reduced systemic burden [1]. The patent literature specifies preferred formulations containing 0.005 to 1.0 weight percent of the active 21-ennoic acid methyl ester [1]. This establishes the synthetic accessibility and formulation flexibility of the C21-ester antedrug platform, providing a validated starting point for researchers developing novel topical glucocorticoid treatments or studying structure-activity relationships of steroid ester antedrugs.

21-ester antedrug Topical formulation Soft drug design Patent US3649622

Best-Fit Research and Industrial Application Scenarios for TA Oic Methyl Ester


Mechanistic Studies of Local Glucocorticoid Action Without HPA-Axis Interference

TAme is the definitive tool for in vivo studies where glucocorticoid receptor pharmacology must be interrogated locally (e.g., skin, joint, mucosal surfaces) without triggering systemic feedback loops. As demonstrated by the Ross et al. (1988) contact hypersensitivity model, TAme blocks local immune signals at the application site while leaving distal immune responses intact, a property not shared by TA, budesonide, or beclomethasone [1]. This enables clean experimental dissection of local vs. systemic glucocorticoid effects.

Preclinical Topical Anti-Inflammatory Drug Development and Antedrug Validation

TAme serves as a validated positive control or lead scaffold for antedrug development programs. The Gorsline et al. (1985) demonstration of prednisolone-comparable local efficacy with zero systemic side effects [1] provides a benchmark dataset for in vivo antedrug performance. Any novel steroid ester designed for local action should be evaluated against TAme's dual profile of receptor affinity parity with TA and rapid serum hydrolysis to an inactive acid [2].

Dermatopharmacology and UV-Induced Immunosuppression Models

In photobiology research, TAme is uniquely suited to block UV-induced cutaneous immunosuppression locally without confounding systemic immunosuppression, as established by Ross et al. (1988) [1]. Unlike the parent compound TA, which enters the circulation and suppresses immune responses distally, TAme's effect is strictly skin-confined due to instantaneous inactivation by plasma esterases upon dermal penetration [1]. This allows researchers to study UV-driven local immune signaling pathways in isolation.

Formulation Development of Locally-Acting Soft Corticosteroids

The patent literature supports the use of TAme and its C21-ester analogs in topical formulations at defined concentrations (0.005–1.0 wt%) to achieve targeted local anti-inflammatory action [1]. Formulators developing creams, ointments, or dermal patches can use TAme as a prototypical soft corticosteroid with an established hydrolysis-dependent inactivation mechanism, providing a clear rationale for selecting this compound over conventional, systemically bioavailable corticosteroid actives in prototype development.

Quote Request

Request a Quote for TA Oic methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.